

"2-m-Tolylamino-thiazol-4-one" isomers and tautomeric forms

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Compound of Interest

Compound Name: 2-m-Tolylamino-thiazol-4-one

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An In-Depth Technical Guide to the Isomers and Tautomeric Forms of **2-m-Tolylamino-thiazol-4-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] The specific derivative, **2-m-Tolylamino-thiazol-4-one**, presents a fascinating case study in structural chemistry due to its potential for isomerism and tautomerism. These structural subtleties are not mere chemical curiosities; they are critical determinants of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comprehensive exploration of the isomeric and tautomeric landscape of **2-m-Tolylamino-thiazol-4-one**, detailing the theoretical possibilities, methods of characterization, and the profound implications for drug discovery and development.

Foundational Chemistry of 2-m-Tolylamino-thiazol-4-one

2-m-Tolylamino-thiazol-4-one is a heterocyclic compound featuring a thiazolidinone ring substituted at the 2-position with an amino group, which is itself substituted with a meta-tolyl (3-methylphenyl) group. The inherent reactivity of this molecule is governed by its collection of

functional groups: an electron-rich thiazole ring, a carbonyl group, and a secondary amine linkage.[4]

Property	Value
CAS Number	27052-16-0
Molecular Formula	C ₁₀ H ₁₀ N ₂ OS
Molecular Weight	206.26 g/mol
LogP	2.12
Polar Surface Area	70.25 Å ²
Boiling Point	332.7°C at 760 mmHg

Table 1: Key Physical Properties of 2-m-Tolylamino-thiazol-4-one.[4]

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable characteristic for potential drug candidates as it can influence membrane permeability.[4] However, to fully understand its behavior, one must look beyond this single representation and consider its structural dynamics.

The Isomeric Landscape

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For **2-m-Tolylamino-thiazol-4-one**, two primary forms of structural isomerism are relevant.

Positional Isomerism of the Tolyl Group

The designation "m-tolyl" specifies that the methyl group is at the meta (3-position) of the phenyl ring. It is crucial to recognize the existence of its positional isomers:

- 2-o-Tolylamino-thiazol-4-one (ortho-isomer)
- 2-p-Tolylamino-thiazol-4-one (para-isomer)

The position of the methyl group significantly impacts the molecule's steric and electronic properties. The ortho-isomer introduces steric hindrance near the amino linkage, which can affect its conformation and ability to bind to a biological target. The electronic-donating nature of the methyl group influences the basicity of the amino nitrogen differently in the ortho, meta, and para positions, which can alter reactivity and hydrogen bonding capacity.

Structural Isomerism of the Heterocyclic Core

While the topic is specifically 2-amino-4-thiazolidinone, it is important to acknowledge the existence of its structural isomer, 4-amino-2-thiazolidinone.^{[5][6]} Though synthetically less common, this isomeric core would place the carbonyl and amino groups at different positions, leading to a fundamentally different molecule with distinct chemical and biological properties.

The Dynamic World of Tautomerism

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.^[7] This is not a resonance phenomenon, as it involves the movement of an atom (a proton), not just electrons.^[7] For **2-m-Tolylamino-thiazol-4-one**, two principal tautomeric equilibria are at play.

The Predominant Amine-Imine Tautomerism

The most significant and widely studied tautomerism in this class of compounds is the amine-imine equilibrium.^[6] It involves the migration of a proton between the exocyclic amino nitrogen and the endocyclic nitrogen at the 3-position of the thiazole ring.

- Amine Form: 2-(m-Tolylamino)-thiazol-4(5H)-one
- Imine Form: 2-(m-Tolylimino)-thiazolidin-4-one

Caption: Amine-Imine tautomeric equilibrium.

The position of this equilibrium is not fixed and is governed by several factors:

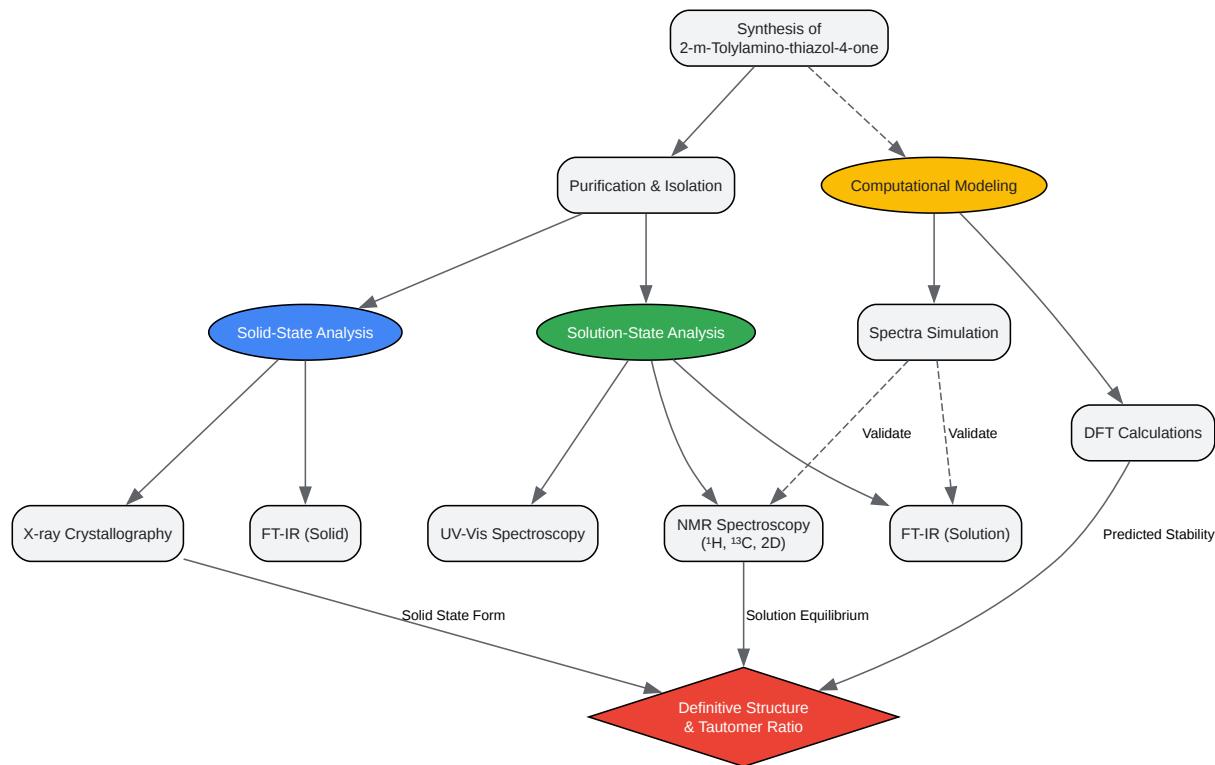
- Substituents: The electronic nature of the substituent on the exocyclic nitrogen is a key determinant of the tautomer ratio.^[6]

- Physical State: Spectroscopic studies have shown that compounds of this type often exist predominantly in the amino form in the crystalline state.[8]
- Solvent: The equilibrium can shift significantly in solution. Ab initio studies on the parent 2-aminothiazolidine-4-one show that polar solvents like water can decrease the energy barrier for proton transfer, facilitating interconversion.[5]

Keto-Enol Tautomerism

A second, though generally less favored, tautomerism is the keto-enol equilibrium. This involves the migration of a proton from the carbon at the 5-position to the carbonyl oxygen.

- Keto Form: 2-(m-Tolylamino)-thiazol-4(One)
- Enol Form: 2-(m-Tolylamino)-thiazol-4(ol)

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